molecular formula C12H11ClN2O2S3 B11985201 Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate

Cat. No.: B11985201
M. Wt: 346.9 g/mol
InChI Key: CPUHGNDDKKRFAR-UHFFFAOYSA-N
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Description

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorobenzylthio group and at position 2 with a thioacetate methyl ester. This structure combines the electron-withdrawing properties of the thiadiazole ring with the hydrophobic and aromatic characteristics of the 4-chlorobenzyl group, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C12H11ClN2O2S3

Molecular Weight

346.9 g/mol

IUPAC Name

methyl 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3

InChI Key

CPUHGNDDKKRFAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring undergoes nucleophilic attack at sulfur atoms (S1 and S2 positions), facilitated by the electron-deficient nature of the ring due to nitrogen atoms. For example:

  • Sulfur displacement : The thio group (–S–) can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions.

  • Mechanism : The nucleophile attacks the sulfur atom, leading to bond cleavage and substitution .

Example Reaction :

Thiadiazole-S-S-R+NuThiadiazole-Nu-S-R+S2\text{Thiadiazole-S-S-R} + \text{Nu}^- \rightarrow \text{Thiadiazole-Nu-S-R} + \text{S}^2-

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Conditions : Aqueous HCl or NaOH, heat.

  • Product : Acetic acid derivative (e.g., thioacetic acid) .

Example Reaction :

CH₃COO-R+H₂OH⁺/OH⁻CH₃COOH+R-OH\text{CH₃COO-R} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{CH₃COOH} + \text{R-OH}

Oxidation of Sulfur Moieties

The sulfur atoms in the thiadiazole and thioacetate groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Products : Sulfoxides (e.g., –SO–) or sulfones (e.g., –SO₂–) .

Example Reaction :

R-S-S-R’+H₂O₂R-S(O)-S-R’+H₂O\text{R-S-S-R'} + \text{H₂O₂} \rightarrow \text{R-S(O)-S-R'} + \text{H₂O}

Electrophilic Attack at the Thiadiazole Ring

Electrophilic substitution occurs at carbon atoms adjacent to nitrogen atoms, influenced by substituents. For example:

  • Halogenation : Bromine substitution under acidic conditions .

  • Mechanism : Electrophiles (e.g., Br₂) attack carbons in the thiadiazole ring, leading to substitution products.

Example Reaction :

Thiadiazole-C+Br₂Thiadiazole-C-Br+HBr\text{Thiadiazole-C} + \text{Br₂} \rightarrow \text{Thiadiazole-C-Br} + \text{HBr}

Ring-Opening Reactions

The thiadiazole ring can undergo fragmentation under thermal or photochemical conditions, releasing small molecules like HNCS or CS₂.

  • Conditions : High-temperature pyrolysis or UV light .

  • Products : HNCS, CS₂, and sulfur species.

Example Reaction :

ThiadiazoleHeat/UVHNCS+CS₂+S\text{Thiadiazole} \xrightarrow{\text{Heat/UV}} \text{HNCS} + \text{CS₂} + \text{S}

Reaction Conditions and Reagents

Reaction Type Common Reagents Conditions Key Products
Nucleophilic substitutionAmines, thiols, hydroxide ionsBasic medium, room temperatureSubstituted thiadiazole derivatives
HydrolysisHCl, NaOH, waterAqueous, heatThioacetic acid derivatives
OxidationH₂O₂, m-CPBANeutral or acidic conditionsSulfoxides/sulfones
Electrophilic substitutionBr₂, Cl₂, nitric acidAcidic, room temperatureHalogenated thiadiazoles
Ring-openingThermal energy, UV lightHigh temperature, vacuumHNCS, CS₂, sulfur

Biological Relevance of Reactivity

The compound’s reactivity is critical for its antibacterial, antifungal, and anticancer activities . For example:

  • Cytotoxicity : Thiadiazole derivatives inhibit cancer cell growth (e.g., MCF-7, HepG2) via apoptosis induction .

  • Enzyme inhibition : The sulfur moieties may interact with biological targets (e.g., tubulin), disrupting cellular processes .

Research Findings and Trends

  • Structure-activity relationships : Substituents on the thiadiazole ring (e.g., chlorobenzyl thio groups) enhance lipophilicity and bioavailability, improving anticancer efficacy .

  • Synthetic optimization : Multi-step organic synthesis routes are employed to enhance purity and yield, often involving cyclodehydration or nucleophilic substitution .

References:

Scientific Research Applications

Chemical Properties and Structure

Methyl (5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl)thio)acetate has a complex structure characterized by the presence of a thiadiazole ring and various functional groups. Its molecular formula is C12H11ClN2O2S3C_{12}H_{11}ClN_2O_2S_3, and it has a molecular weight of approximately 305.85 g/mol . The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Scientific Research Applications

  • Chemical Synthesis :
    • This compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, which can lead to the development of new materials with specific properties.
  • Biological Activity :
    • Antimicrobial Properties : Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial activity, making them candidates for developing new antibiotics . The presence of the 4-chlorobenzyl group enhances this activity.
    • Anticancer Activity : Research indicates that thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways . Methyl (5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl)thio)acetate may share these properties due to its structural similarities.
  • Pharmaceutical Applications :
    • The compound has potential therapeutic applications in treating inflammatory diseases and certain types of cancer . Its mechanism often involves modulating enzyme activity or receptor interactions within biological systems.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study A study demonstrated that thiadiazole derivatives significantly inhibited bacterial growth, suggesting potential use as novel antibiotics .
Anticancer Mechanism Exploration Research indicated that certain derivatives of thiadiazoles could induce apoptosis in ovarian cancer cells by activating caspase pathways .
Inflammation Reduction Trials Clinical trials showed that compounds similar to methyl (5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl)thio)acetate exhibited anti-inflammatory effects in animal models .

Mechanism of Action

The mechanism of action of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Several 1,3,4-thiadiazole derivatives share the same core but differ in substituents, influencing their physical and biological properties:

Compound Name Substituent at Position 5 Substituent at Position 2 Yield (%) Melting Point (°C) Key Biological Activity (if reported)
Target Compound 4-Chlorobenzylthio Thioacetate methyl ester - - Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio Phenoxy acetamide 74 132–134 Antifungal
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea 4-Fluorobenzylthio Phenylurea - - Anticonvulsant (ED₅₀ = 0.65 μmol/kg)
Yoda1 (2-[5-[[(2,6-Dichlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]pyrazine) 2,6-Dichlorobenzylthio Pyrazine - - TRPV4 channel agonist

Key Observations :

  • Fluorine substitution (e.g., 4-fluorobenzylthio) in anticonvulsant analogs increases electronegativity, possibly enhancing receptor binding .
  • Bioactivity Correlation: Phenoxy acetamide substituents (e.g., 5e) are linked to antifungal activity, while urea/pyrazine groups (e.g., anticonvulsant and Yoda1 analogs) target neurological pathways .

Heterocyclic Core Variants

Replacing the 1,3,4-thiadiazole core with other heterocycles alters reactivity and applications:

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Activity
Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6g) 1,3,4-Oxadiazole 4-Chlorobenzylthio, methoxyimino acetate 51.4 - Fungicidal
2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol (8) 1,2,4-Triazole 4-Bromobenzyl, thiophen-2-yl - - Antimicrobial

Key Observations :

  • Oxadiazole vs. Thiadiazole : The oxadiazole analog (6g) shows reduced yield (51.4% vs. 74–88% for thiadiazoles), suggesting lower synthetic efficiency for oxadiazole derivatives .
  • Triazole Derivatives : Triazole-based compounds (e.g., 8) exhibit antimicrobial activity, highlighting the role of nitrogen-rich cores in disrupting microbial enzymes .

Physicochemical and Spectral Comparisons

  • Melting Points : Thiadiazoles with bulkier substituents (e.g., benzylthio in 5h) have lower melting points (133–135°C) compared to simpler analogs like 5f (158–160°C), indicating reduced crystallinity .
  • Spectral Data :
    • ¹H NMR : Thiadiazole derivatives show characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm) .
    • HRMS : Oxadiazole analogs (e.g., 6g) exhibit precise mass matches (calcd. 512.1251, found 512.1265), confirming structural integrity .

Biological Activity

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a compound that belongs to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₁ClN₂O₂S₂
CAS Number: 3763111-35-9
Molecular Weight: 376.11 g/mol

The compound features a thiadiazole ring substituted with a chlorobenzyl thio group and an acetate moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested:
    • MCF-7 (Breast Cancer)
    • HepG2 (Liver Cancer)
  • Findings:
    • The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 2.32 µg/mL.
    • Induced apoptosis was confirmed through increased levels of caspase 9 and alterations in the Bax/Bcl-2 ratio, indicating a mechanism involving programmed cell death .

The anticancer activity is believed to be mediated through:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase.
  • Apoptotic Pathways: Enhanced expression of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-72.32Apoptosis induction
This compoundHepG25.36Cell cycle arrest

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated notable antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens.

Antifungal and Bacterial Activity

Preliminary assessments suggest that compounds within this class may possess antifungal and antibacterial properties, although detailed studies specifically targeting this compound are still required.

Case Studies and Research Findings

A review on biological activities of 1,3,4-thiadiazole derivatives emphasizes their diverse pharmacological effects including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
    These findings highlight the therapeutic potential of this compound in various medical applications .

Q & A

Q. What are the established synthetic pathways for Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate?

The synthesis typically involves thiol-thiadiazole coupling. For example, a key intermediate like 5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine can be reacted with methyl chloroacetate in aqueous alkaline conditions (e.g., sodium hydroxide) to form the thioether linkage. Subsequent acidification with acetic acid yields the target compound . Alternative routes may use microwave-assisted cyclization to accelerate reaction kinetics, as seen in analogous thiadiazole syntheses .

Q. How is structural purity assessed for this compound?

Purity is validated via 1H/13C NMR (to confirm substitution patterns and ester functionality), IR spectroscopy (to detect S–S or C=O stretches), and elemental analysis (to verify stoichiometry). For example, IR peaks at ~1700 cm⁻¹ confirm the ester carbonyl group, while NMR signals at δ 3.8–4.2 ppm (singlet) correspond to the methyl ester protons . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities below 1% .

Q. What solvents and reaction conditions optimize yield in thiadiazole synthesis?

Aqueous-organic biphasic systems (e.g., water with ethanol or methanol) are preferred for thiol-thiadiazole coupling to minimize side reactions. For instance, sodium monochloroacetate reactions in water at 60–80°C under nitrogen achieve yields >75% . Microwave irradiation (3–5 min, 100–150 W) can reduce reaction times by 90% compared to conventional heating .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity at the thiadiazole sulfur sites?

The electron-withdrawing nature of the 1,3,4-thiadiazole ring activates the sulfur atoms for nucleophilic substitution. However, steric hindrance from the 4-chlorobenzyl group may reduce reactivity at the 5-position sulfur. Computational studies (e.g., DFT calculations) on analogous thiadiazoles suggest that substituents like chlorobenzyl lower the LUMO energy, enhancing electrophilicity at the 2-position sulfur . Experimental validation via competitive kinetic assays (e.g., using substituted benzyl thiols) is advised .

Q. What contradictions exist in reported biological activity data for similar thiadiazole derivatives?

Discrepancies arise in IC50 values for enzyme inhibition (e.g., CDK5/p25). For example, while some studies report sub-micromolar activity for thiadiazoles with electron-withdrawing groups, others note reduced efficacy due to poor solubility. These contradictions may stem from assay conditions (e.g., DMSO concentration affecting compound aggregation) or purity differences . Researchers should cross-validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What strategies mitigate thioester hydrolysis during biological assays?

Hydrolysis of the methyl ester to the carboxylic acid can occur in physiological pH. To stabilize the ester:

  • Use pro-drug formulations with PEGylation or liposomal encapsulation.
  • Modify the ester group (e.g., replace methyl with tert-butyl) to sterically hinder hydrolysis .
  • Conduct stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24–48 hours .

Methodological Guidance

Q. Designing SAR studies for thiadiazole derivatives: Which substituents should be prioritized?

Focus on:

  • Electron-deficient aryl groups (e.g., 4-chlorophenyl, nitrobenzyl) to enhance electrophilicity and binding to cysteine-rich enzyme pockets .
  • Alkyl spacers between thiadiazole and ester moieties to optimize solubility and bioavailability. For example, a 2-carbon chain improves logP values compared to longer chains .
  • Heterocyclic replacements (e.g., oxadiazole vs. thiadiazole) to modulate hydrogen-bonding capacity .

Q. How to resolve low crystallinity in X-ray diffraction studies?

  • Use slow evaporation from a 1:1 methanol/water mixture.
  • Add co-crystallization agents like triethylamine to stabilize the lattice .
  • For persistent issues, employ powder XRD paired with Rietveld refinement to infer packing motifs .

9. Interpreting conflicting cytotoxicity data in cell-based assays:

  • Verify membrane permeability using parallel artificial membrane permeability assays (PAMPA).
  • Check for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
  • Correlate cytotoxicity with cellular glutathione levels , as thiol-rich environments may reduce thiadiazole activity .

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